Boc-(r)-3-amino-2-(3-methoxybenzyl)propanoic acid
Description
Boc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine, a 3-methoxybenzyl substituent at the second carbon, and a carboxylic acid moiety. This compound is structurally significant in medicinal chemistry, particularly as an intermediate in peptide synthesis or drug development. The Boc group enhances stability during synthetic processes, while the 3-methoxybenzyl moiety may influence lipophilicity and receptor interactions.
Properties
Molecular Formula |
C16H23NO5 |
|---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
(2R)-2-[(3-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-12(14(18)19)8-11-6-5-7-13(9-11)21-4/h5-7,9,12H,8,10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
InChI Key |
SUANLYCZPPNHCZ-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=CC=C1)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-methoxybenzyl chloride with a suitable amino acid derivative under basic conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of Boc-®-3-amino-2-(3-methoxybenzyl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors can facilitate the efficient production of this compound. Additionally, purification methods such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Boc-®-3-amino-2-(3-methoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Trifluoroacetic acid or hydrochloric acid can be used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of the free amino acid.
Scientific Research Applications
Boc-®-3-amino-2-(3-methoxybenzyl)propanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Boc-®-3-amino-2-(3-methoxybenzyl)propanoic acid involves its ability to participate in various chemical reactions due to its functional groups. The Boc protecting group provides stability to the amino group, allowing for selective reactions at other sites. The methoxybenzyl group can undergo electrophilic aromatic substitution reactions, while the carboxylic acid group can participate in esterification and amidation reactions.
Comparison with Similar Compounds
Structural Analogues
The compound is compared below with key analogues from literature and commercial sources:
Structural Insights :
- The 3-methoxybenzyl group in the target compound distinguishes it from NSAIDs like Fenbufen, which lack amino acid backbones and Boc protection .
- Compared to its benzyloxymethyl analogue (MW 309.36), the target’s 3-methoxybenzyl group may improve aromatic stacking in receptor binding .
- The absence of a Boc group in (R)-3-amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid increases reactivity but reduces stability during synthesis .
Physicochemical Properties
- Solubility : The carboxylic acid moiety ensures moderate aqueous solubility, though lower than NSAIDs like Fenbufen due to the bulky Boc group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
